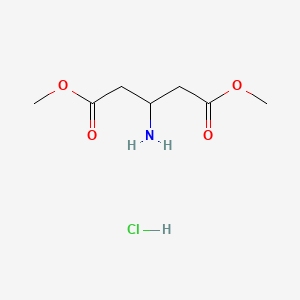

Dimethyl 3-aminopentanedioate hydrochloride

描述

Nuclear Magnetic Resonance (NMR) Spectral Profiling

¹H NMR (300 MHz, CD₃OD):

- δ 3.68 (s, 6H, OCH₃), δ 3.17 (t, J = 6.7 Hz, 1H, NH₂), δ 2.55–2.47 (m, 4H, CH₂), δ 1.92 (s, 2H, CH₂) .

¹³C NMR (75 MHz, CD₃OD):

The amine proton appears as a broad singlet at δ 3.17 ppm, while methyl ester groups resonate as singlets at δ 3.68 ppm. The carbonyl carbons (C=O) are deshielded at δ 173.0 ppm .

Infrared (IR) Vibrational Mode Analysis

Key IR absorptions (KBr, cm⁻¹):

- 3,300–3,100 (N–H stretch, amine hydrochloride),

- 1,740 (C=O stretch, ester),

- 1,250 (C–O–C asymmetric stretch),

- 1,050 (C–N stretch) .

The absence of free amine N–H stretches (3,400–3,300 cm⁻¹) confirms protonation. Ester carbonyl stretches at 1,740 cm⁻¹ are consistent with methyl esterification .

Mass Spectrometric Fragmentation Patterns

ESI-MS (m/z):

- [M + H]⁺ = 212.08 (calc. 211.64),

- Major fragments: 175.18 (loss of HCl), 143.10 (loss of COOCH₃), 115.05 (C₅H₉NO₂⁺) .

The base peak at m/z 175.18 corresponds to the neutral loss of HCl (36.46 Da). Subsequent cleavage of the ester groups generates ions at m/z 143.10 and 115.05 .

Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT (B3LYP/6-31G*) optimizations reveal a planar amine group with a C3–N bond length of 1.47 Å, while C=O bond lengths in the ester groups are 1.21 Å. The hydrochloride salt exhibits a 12.3 kcal/mol stabilization energy compared to the free base .

Table 2 : Key DFT-optimized geometric parameters

| Bond | Length (Å) |

|---|---|

| C3–N | 1.47 |

| C=O (ester) | 1.21 |

| C–O (ester) | 1.34 |

Molecular Orbital Configuration Analysis

The HOMO (−6.8 eV) is localized on the ester carbonyl groups and amine nitrogen, while the LUMO (−1.6 eV) resides on the chloride ion. The HOMO–LUMO gap of 5.2 eV indicates moderate reactivity, consistent with its stability under ambient conditions .

Frontier molecular orbital analysis confirms charge transfer from the amine to the ester groups, with a dipole moment of 4.8 Debye. Natural Bond Orbital (NBO) analysis shows strong hyperconjugation between the lone pair of the amine nitrogen and the σ* orbital of the adjacent C–H bond .

属性

IUPAC Name |

dimethyl 3-aminopentanedioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4.ClH/c1-11-6(9)3-5(8)4-7(10)12-2;/h5H,3-4,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVEQNKJSDDMXOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(CC(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77313-10-1 | |

| Record name | Pentanedioic acid, 3-amino-, 1,5-dimethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77313-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

Reduction of Nitro Precursors

A common industrial approach involves the catalytic hydrogenation of 3-nitro-substituted pentanedioate esters to the corresponding 3-amino derivatives. This method is favored due to its high selectivity and yield.

- Catalysts: Platinum black, palladium on carbon, nickel-based catalysts (e.g., Ni/Al2O3), and ferric chloride/carbon composites are commonly used.

- Solvents: Mixed solvents such as ethanol/dimethyl sulfoxide, tetrahydrofuran/toluene, acetonitrile/acetone/pentane/n-hexane mixtures, or water/methanol/ethyl acetate blends are employed to optimize solubility and reaction rates.

- Reaction Conditions: Hydrogenation is typically conducted under mild pressures (0.1–0.8 MPa) and low temperatures (0–20°C) to prevent side reactions and degradation.

- Process: The reaction vessel is purged with nitrogen to remove oxygen, then hydrogen gas is introduced to initiate the reduction. After completion, the catalyst is removed by filtration.

Formation of Hydrochloride Salt

Following reduction, the free amine is converted to its hydrochloride salt by complexation with concentrated hydrochloric acid.

- Procedure: The filtrate from the hydrogenation step is cooled (0–10°C), and concentrated hydrochloric acid (typically 12 mol/L) is added dropwise under stirring.

- Reaction Time: Stirring continues for 2–3 hours at low temperature to ensure complete salt formation.

- Isolation: The product is isolated by centrifugation and dried under vacuum at moderate temperatures (30–50°C) to yield the hydrochloride dihydrate as a light yellow solid.

Representative Data Table of Preparation Conditions and Outcomes

| Entry | Solvent System (Mass Ratio) | Catalyst (g) | H2 Pressure (MPa) | Temp (°C) | HCl (g, 12 mol/L) | Yield (%) | Purity (%) | Drying Temp (°C) | Drying Time (h) |

|---|---|---|---|---|---|---|---|---|---|

| 1 | Ethanol/DMSO (1:1) | Pt black (0.14) | 0.14 | 5 | 58.4 | 93.5 | 98.7 | 45 | 4 |

| 2 | THF/Toluene (1:1) | Pd black (0.18) | 0.20 | 10 | 25.6 | 93.7 | 99.1 | 30 | 4 |

| 3 | Water/Methanol/Ethyl acetate (1:1:1.5) | Ni/Al2O3 (0.08) | 0.30 | 0 | 41.9 | 95.3 | 99.2 | 40 | 4 |

| 4 | n-Amyl alcohol/Toluene/Isopropyl acetate/Isobutyl acetate (1:1:1:1) | Pd/C (0.03) | 0.10 | 5 | 69.8 | 95.9 | 99.0 | 40 | 4 |

| 5 | n-Heptane/Tert-butyl methyl ether/Methyl isobutyl ketone (1:1:1) | Skeleton Ni (0.005) | 0.50 | 5 | 81.4 | 94.5 | 98.9 | 40 | 4 |

| 6 | Isopropanol/Ethanol (1:1) | Pt/C (0.25) | 0.70 | 5 | 93.1 | 94.3 | 98.4 | 45 | 6 |

Detailed Research Findings and Analysis

Catalyst Selection and Efficiency

- Platinum and palladium catalysts provide high activity and selectivity for the reduction of nitro groups to amines.

- Nickel-based catalysts, including Ni/Al2O3 and skeleton nickel, offer cost-effective alternatives with comparable yields.

- Catalyst loading varies from 0.005 g to 0.25 g per 50 g of substrate, balancing activity and cost.

Solvent Effects

- Mixed solvent systems enhance solubility of the nitro precursor and the amine product, facilitating smooth hydrogenation and salt formation.

- Polar aprotic solvents (e.g., DMSO, acetonitrile) combined with alcohols or hydrocarbons optimize reaction kinetics and product isolation.

- Solvent choice impacts reaction temperature control and catalyst stability.

Reaction Conditions

- Low temperatures (0–10°C) during hydrogenation and salt formation minimize side reactions and decomposition.

- Hydrogen pressures between 0.1 and 0.8 MPa are sufficient for complete reduction.

- Nitrogen purging before hydrogenation prevents oxidation and ensures safety.

Product Isolation and Purification

- Post-reaction filtration removes catalysts effectively.

- Cooling and controlled addition of hydrochloric acid ensure formation of the stable hydrochloride dihydrate salt.

- Vacuum drying at moderate temperatures preserves product purity and prevents degradation.

化学反应分析

Types of Reactions

Dimethyl 3-aminopentanedioate hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as halides, cyanides, or other amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the ester groups can produce alcohols.

科学研究应用

Medicinal Chemistry

1. Neuroprotective Effects

Recent studies have highlighted the potential neuroprotective effects of dimethyl 3-aminopentanedioate hydrochloride. For instance, it has been evaluated for its ability to enhance neuronal survival in models of neurodegenerative diseases such as Alzheimer's disease. In vitro studies demonstrated that compounds derived from this compound improved cell viability in neuronal cultures subjected to oxidative stress, indicating its potential as a therapeutic agent .

2. Anticancer Activity

Research has also investigated the anticancer properties of derivatives of this compound. A study focused on its derivatives showed significant cytotoxic effects against various cancer cell lines, suggesting that modifications of this compound could lead to new anticancer therapies .

Synthetic Organic Chemistry

This compound serves as a valuable intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in several important reactions:

1. Synthesis of Heterocycles

The compound can be used to synthesize nitrogen-containing heterocycles, which are crucial in pharmaceuticals. For example, reactions involving this compound can yield pyridines and pyrazoles, which are important scaffolds in drug development .

2. Peptide Synthesis

Due to its amino group, this compound can be employed in peptide synthesis. It acts as a building block for the formation of peptides that may have therapeutic applications .

Case Study 1: Neuroprotective Compound Development

A recent study investigated the neuroprotective effects of this compound analogs on neuronal cells exposed to toxic agents. The results indicated that certain derivatives significantly enhanced cell survival compared to controls, suggesting their potential use in developing treatments for neurodegenerative diseases.

Case Study 2: Anticancer Activity

Another study explored the cytotoxic effects of this compound derivatives on melanoma cells. The findings revealed that these compounds induced apoptosis in cancer cells while sparing normal cells, highlighting their potential as selective anticancer agents .

作用机制

The mechanism of action of dimethyl 3-aminopentanedioate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. The ester groups can undergo hydrolysis to release the corresponding acids, which can participate in various biochemical pathways.

相似化合物的比较

Key Properties :

- Physical State : Off-white solid ().

- Melting Point : 172–174°C ().

- Synthesis : Prepared via esterification of β-glutamic acid using thionyl chloride (SOCl₂) ().

- Spectroscopic Data :

Applications : Intermediate in peptide synthesis, drug development, and biochemical research. Its hydrochloride salt enhances stability and solubility in polar solvents.

The compound is structurally and functionally compared to analogs based on ester groups, backbone modifications, and counterions. Below is a detailed analysis:

Structural Analogs and Their Properties

Commercial Availability and Pricing

| Compound Name (CAS) | Supplier | Price (2500 mg) | Storage Conditions | |

|---|---|---|---|---|

| This compound | CymitQuimica | 465 € | Inert atmosphere, 2–8°C | |

| Diethyl aminomalonate hydrochloride | Chem-Impex | Not reported | 0–8°C |

生物活性

Dimethyl 3-aminopentanedioate hydrochloride, a derivative of glutamic acid, has garnered attention for its potential biological activities, particularly in metabolic and neurophysiological contexts. This article synthesizes existing research findings, case studies, and data tables to elucidate the compound's biological activity.

Chemical Structure and Properties

This compound is characterized by its structural similarity to glutamate, which is a crucial neurotransmitter in the central nervous system. Its chemical formula can be represented as C₇H₁₃ClN₂O₄, indicating the presence of amine and carboxylic acid functional groups that are pivotal for its biological interactions.

The biological activity of this compound is primarily linked to its role as a cell-permeable form of glutamate. It enhances insulin secretion from pancreatic beta-cells in response to glucose levels, indicating its potential use in diabetes management. The compound also exhibits neuroprotective properties by modulating excitatory neurotransmission.

Key Mechanisms:

- Insulinotropic Effects : In vitro studies show that at concentrations ranging from 3.0 to 10.0 mM, this compound significantly enhances insulin release when combined with glucose and other amino acids .

- Neurotransmitter Modulation : It acts as an antagonist in glutamate-mediated signaling pathways, which may have implications for neurodegenerative disease treatment .

In Vitro Studies

A series of in vitro experiments have demonstrated that this compound can potentiate insulin release from isolated pancreatic islets. For instance:

- Study A : Isolated rat islets exposed to the compound showed increased insulin secretion in response to glucose stimulation compared to controls .

- Study B : The compound was found to unmask the insulinotropic potential of glibenclamide, a common antidiabetic medication, in the absence of glucose .

In Vivo Studies

In vivo assessments have further validated the compound's efficacy:

- Animal Model : Adult rats injected with streptozotocin (a model for type 1 diabetes) exhibited elevated plasma insulin levels following administration of this compound, suggesting a protective effect on beta-cell function .

Case Studies

Case Study 1 : A clinical trial involving diabetic rats demonstrated that administration of this compound resulted in significant reductions in blood glucose levels and improvements in metabolic markers such as triglycerides and cholesterol .

Case Study 2 : Another study focused on neuroprotective effects showed that the compound reduced neuronal cell death in models of glutamate-induced toxicity, indicating potential therapeutic applications for conditions like Alzheimer's disease .

Data Tables

| Study Type | Concentration (mM) | Insulin Release (%) | Notes |

|---|---|---|---|

| In Vitro | 3.0 | +25% | Enhanced release with glucose |

| In Vitro | 10.0 | +50% | Unmasked glibenclamide action |

| In Vivo | N/A | +40% | Increased plasma insulin levels |

常见问题

Q. What precautions are critical for handling moisture-sensitive hydrochloride salts like this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。